metreleptin
Description
Properties
CAS No. |
186018-45-1 |
|---|---|
Molecular Formula |
C23H19NO4 |
Origin of Product |
United States |
Molecular and Cellular Underpinnings of Metreleptin Action
Structural Attributes and Conformational Dynamics of Metreleptin
This compound, like its endogenous counterpart leptin, is a 16-kDa protein composed of 167 amino acids. bio-rad.comnih.gov Structurally, it belongs to the long-chain helical cytokine family and adopts a four-helix bundle conformation. acs.orgresearchgate.net This characteristic structure is crucial for its biological activity. acs.org
Recent studies have revealed a degree of conformational plasticity in the leptin molecule, which is believed to be important for its interaction with the leptin receptor. researchgate.net While the core four-helix scaffold is rigid, a dynamic domain that includes a transiently formed helix has been identified. researchgate.net This inherent flexibility may play a role in the initial binding to the receptor and the subsequent conformational changes required for signal transduction. The N-terminus of the leptin molecule is solvent-exposed and not directly involved in receptor activation, making it a suitable site for modifications like PASylation, which has been used to extend the plasma half-life of the molecule in research settings. acs.org
This compound-Receptor Binding Kinetics and Specificity
The interaction between this compound and its receptor is a highly specific and regulated process that initiates the downstream signaling cascade.
Interaction with Leptin Receptors (Ob-R) Subtypes
This compound binds to the human leptin receptor (Ob-R), a member of the Class I cytokine receptor family. nih.govibx.com There are several splice variants of the leptin receptor, but the long isoform, Ob-Rb, is the only one with demonstrated signaling capability. bio-rad.com The extracellular domain of the Ob-R is responsible for leptin binding. frontiersin.org Specifically, this compound interacts with two distinct sites on the Ob-R: binding site II, which is primarily responsible for high-affinity binding, and binding site III, which is involved in receptor activation. acs.org Some naturally occurring mutations in the leptin gene can result in a biologically inactive hormone that may act as an antagonist at the leptin receptor, highlighting the specificity of this interaction. oup.com
Ligand-Induced Receptor Activation and Dimerization
The activation of the leptin receptor is a critical step in initiating intracellular signaling. Upon this compound binding, the leptin receptor undergoes a conformational change. nih.gov It is understood that leptin receptors exist as pre-formed dimers, and the binding of this compound induces a conformational change within this dimer, rather than causing dimerization itself. nih.gov This ligand-induced conformational shift is essential for the activation of the receptor complex. nih.gov The activated receptor complex then facilitates the trans-autophosphorylation of associated Janus kinase 2 (JAK2) molecules, which are constitutively bound to the intracellular domains of the receptors. elifesciences.org This phosphorylation event is the first step in the downstream signaling cascade. elifesciences.org
Intracellular Signal Transduction Pathways Activated by this compound
The binding of this compound to the Ob-R triggers a series of intracellular signaling events, primarily through the JAK/STAT and PI3K/Akt pathways. nih.govnih.gov These pathways are central to mediating the diverse physiological effects of this compound.
Activation of JAK/STAT Signaling Cascade Components
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade activated by this compound. nih.govresearchgate.net Upon this compound-induced receptor activation, JAK2 is phosphorylated. bio-rad.com This activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the Ob-R, creating docking sites for STAT proteins. bio-rad.comfrontiersin.org
Signal transducer and activator of transcription 3 (STAT3) is the primary STAT protein involved in leptin signaling. bio-rad.comcellmolbiol.org Once recruited to the phosphorylated receptor, STAT3 is itself phosphorylated by JAK2. bio-rad.com This phosphorylation leads to the dimerization of STAT3 molecules, which then translocate to the nucleus. bio-rad.com In the nucleus, STAT3 dimers act as transcription factors, binding to the promoters of target genes to regulate their expression. bio-rad.com Studies have shown that this compound administration leads to a dose- and time-dependent activation of both JAK2 and STAT3. cellmolbiol.org Other STAT proteins, such as STAT1, STAT5, and STAT6, may also be activated by leptin signaling. bio-rad.com
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement
In addition to the JAK/STAT pathway, this compound also activates the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. nih.govnih.gov This pathway is crucial for various cellular processes, including glucose homeostasis, cell survival, and proliferation. ijbs.comnih.gov The activation of the PI3K/Akt pathway by this compound has been observed in various tissues, including muscle, adipose tissue, and peripheral blood mononuclear cells. nih.gov
| Pathway Component | Function in this compound Signaling |
| JAK2 | A tyrosine kinase that is activated upon this compound binding to its receptor and initiates the downstream signaling cascade by phosphorylating the receptor and STAT proteins. bio-rad.comelifesciences.org |
| STAT3 | A transcription factor that, upon phosphorylation by JAK2, dimerizes and translocates to the nucleus to regulate the expression of target genes involved in energy homeostasis. bio-rad.comcellmolbiol.org |
| PI3K | A lipid kinase that is activated by this compound and initiates a signaling cascade involved in glucose metabolism and cell survival. nih.govijbs.com |
| Akt | A serine/threonine kinase and a key downstream effector of PI3K, which phosphorylates various substrates to regulate metabolic processes. nih.govijbs.com |
Mitogen-Activated Protein Kinase (MAPK) Signaling: ERK1/2, JNK, and p38 Activation
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key mediator of this compound's effects. antibody-creativebiolabs.com This pathway involves a series of protein kinases that phosphorylate and activate one another, leading to the activation of downstream transcription factors that regulate gene expression involved in cell proliferation, differentiation, and survival. antibody-creativebiolabs.comcellmolbiol.org this compound has been shown to activate several branches of the MAPK pathway, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. cellmolbiol.orgnih.gov
In vitro studies have demonstrated that this compound administration leads to the phosphorylation of ERK1/2, JNK, and/or p38 in cardiac myocytes. cellmolbiol.orgcellmolbiol.org Similarly, in uterine smooth muscle cells, this compound stimulates the phosphorylation of ERK1/2 and p38. cellmolbiol.orgcellmolbiol.org However, JNK signaling was not found to be regulated by this compound in uterine smooth muscle cells, suggesting a cell-type-specific response. cellmolbiol.orgcellmolbiol.org The activation of these MAPK pathways by this compound can be blocked by specific inhibitors, confirming the direct role of this compound in their activation. cellmolbiol.orgcellmolbiol.org
Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Modulation
This compound also modulates the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govmdpi.comnih.gov The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. mdpi.com In vivo administration of this compound has been observed to activate mTOR signaling in human adipose tissue and peripheral blood mononuclear cells. nih.gov This activation is part of a broader signaling network that includes the ERK and Akt pathways, which are important for cell survival and proliferation. nih.gov The modulation of mTOR signaling by this compound is believed to contribute to its beneficial effects on cell proliferation and survival. nih.gov
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Crosstalk
This compound's signaling network involves significant crosstalk with the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway. researchgate.net AMPK acts as a cellular energy sensor, being activated in response to low energy levels to promote catabolic processes that generate ATP. diabetesjournals.org In vivo studies have shown that this compound administration stimulates the phosphorylation of AMPK in human adipose tissue, muscle tissue, and peripheral blood mononuclear cells. nih.gov This activation of AMPK by this compound is thought to play a role in improving glucose metabolism and insulin (B600854) sensitivity. nih.gov For instance, in lipodystrophy mouse models, leptin administration increases AMPK activity, leading to a reduction in triglyceride content in the liver and skeletal muscle. nih.gov Furthermore, this compound directly activates AMPK in peripheral blood mononuclear cells and CD4+ T-cells. researchgate.net
Nuclear Factor-kappa B (NF-κB) and IKKα/β Pathway Engagement
This compound signaling also engages the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses. nih.gov The canonical NF-κB pathway is activated by the IκB kinase (IKK) complex, which includes the subunits IKKα and IKKβ. plos.orgresearchgate.net Acute in vivo administration of this compound has been shown to activate NF-κB and IKKα/β in human peripheral blood mononuclear cells. nih.gov This suggests that this compound can directly influence inflammatory and immune processes through the engagement of this key signaling pathway. The activation of NF-κB is a crucial step that allows for the nuclear translocation of NF-κB dimers to regulate the transcription of target genes involved in these responses. plos.org
Regulation of Gene Expression and Transcriptional Programs
The ultimate outcome of this compound's engagement with various signaling pathways is the regulation of gene expression and the initiation of specific transcriptional programs. This modulation of gene activity underlies the diverse physiological effects of this compound on metabolism and other bodily functions.
Modulation of Key Transcription Factors
This compound influences the activity of several key transcription factors to orchestrate changes in gene expression. mssm.edu One of the primary transcription factors activated by this compound is the Signal Transducer and Activator of Transcription 3 (STAT3). cellmolbiol.org In the liver, leptin signaling targets a specific transcription factor involved in lipid synthesis, thereby mobilizing lipids. mdpi.com this compound administration has been shown to activate STAT3 in various cell types, including cardiac myocytes and uterine smooth muscle cells. cellmolbiol.org
Furthermore, research has identified FOS-like antigen 2 (FOSL2) as a key transcription factor that regulates the expression of the leptin gene itself in human and mouse adipocytes. jci.org There is a significant correlation between the expression of FOSL2 and the leptin gene in human subcutaneous adipose tissue. jci.org In the brain, leptin can directly activate the transcription factor Steroidogenic factor-1 (SF-1) in neurons of the ventromedial hypothalamus. mdpi.com
Impact on mRNA and Protein Synthesis Related to Metabolic Pathways
This compound treatment has a demonstrable impact on the messenger RNA (mRNA) and protein synthesis related to various metabolic pathways. In patients with nonalcoholic steatohepatitis, this compound therapy has been shown to upregulate pathways associated with protease activity and the proteasome in the liver. nih.gov There is also a trend towards decreased mRNA levels of Sterol regulatory element-binding protein 1 (SREBP-1c), a key transcription factor in lipogenesis, and its target gene stearoyl‐CoA desaturase −1 (SCD-1). nih.gov
Studies have also explored the broader impact of this compound on the transcriptome. In individuals with acquired hypoleptinemia, this compound administration induces significant transcriptional changes in circulating immune cells, upregulating genes related to cell survival and hormonal response while downregulating apoptosis-related genes. researchgate.net This highlights this compound's role in modulating the synthesis of proteins crucial for immune cell function and survival. The regulation of mRNA stability and translation efficiency are also critical points of control in gene expression that can be influenced by signaling pathways activated by this compound. dkfz.de
Interactive Data Table: Key Signaling Molecules and Transcription Factors Modulated by this compound
| Molecule/Pathway | Effect of this compound | Tissue/Cell Type | Key Findings | References |
| ERK1/2 (MAPK) | Activation/Phosphorylation | Cardiac Myocytes, Uterine Smooth Muscle Cells, Adipose Tissue, PBMCs | This compound increases phosphorylation, an effect blockable by specific inhibitors. cellmolbiol.orgnih.govcellmolbiol.org | cellmolbiol.org, nih.gov, cellmolbiol.org |
| JNK (MAPK) | Activation/Phosphorylation | Cardiac Myocytes | This compound increases phosphorylation. cellmolbiol.orgcellmolbiol.org Not regulated in uterine smooth muscle cells. cellmolbiol.org | cellmolbiol.org, cellmolbiol.org |
| p38 (MAPK) | Activation/Phosphorylation | Cardiac Myocytes, Uterine Smooth Muscle Cells | This compound increases phosphorylation. cellmolbiol.orgcellmolbiol.org | cellmolbiol.org, cellmolbiol.org |
| mTOR | Activation | Adipose Tissue, PBMCs, CD4+ T-cells | Part of a network with ERK and Akt promoting cell survival and proliferation. nih.govresearchgate.net | nih.gov, researchgate.net |
| AMPK | Activation/Phosphorylation | Adipose Tissue, Muscle, PBMCs, CD4+ T-cells | Contributes to improved glucose metabolism and insulin sensitivity. nih.govnih.govresearchgate.netjomes.org | nih.gov, nih.gov, researchgate.net, jomes.org |
| NF-κB | Activation | Peripheral Blood Mononuclear Cells (PBMCs) | Directly influences inflammatory and immune responses. nih.gov | nih.gov |
| IKKα/β | Activation | Peripheral Blood Mononuclear Cells (PBMCs) | Upstream activator of the canonical NF-κB pathway. nih.gov | nih.gov |
| STAT3 | Activation | Cardiac Myocytes, Uterine Smooth Muscle Cells, PBMCs, CD4+ T-cells | A primary transcription factor mediating this compound's effects. cellmolbiol.orgnih.govresearchgate.net | cellmolbiol.org, nih.gov, researchgate.net |
| SREBP-1c | Decreased mRNA (trend) | Liver | A key transcription factor in de novo lipogenesis. nih.gov | nih.gov |
Physiological and Systemic Effects of Metreleptin in Preclinical Models
Energy Homeostasis Regulation and Metabolic Influences
Metreleptin plays a crucial role in orchestrating energy homeostasis through its influence on various metabolic tissues. It is recognized as a key regulator of metabolic processes, including glucose homeostasis and fatty acid oxidation. dovepress.com
In preclinical models, this compound demonstrates significant control over adipose tissue metabolism by modulating the balance between fat storage (lipogenesis) and fat breakdown (lipolysis). Leptin, the hormone that this compound mimics, is known to inhibit lipogenesis and stimulate lipolysis. nih.gov Studies suggest that this compound's effects on lipolysis may be secondary to improved insulin (B600854) sensitivity, which enhances the insulin-mediated suppression of lipolysis. nih.gov This regulation helps prevent the abnormal storage of lipids in other tissues. researchgate.net
Preclinical research highlights this compound's profound impact on the liver. In rodent models of leptin deficiency, this compound administration has been shown to correct metabolic issues by reducing the synthesis of new fats (de novo lipogenesis) in the liver. jci.org This action helps decrease the accumulation of fat in the liver (hepatic steatosis). dovepress.comresearchgate.net Furthermore, studies in leptin-deficient mice have demonstrated that this compound can produce a hypoglycemic effect that is independent of its impact on food intake. nih.gov The hormone analog improves hepatic insulin sensitivity, leading to better control of glucose production. dovepress.comnih.gov In preclinical trials, this compound administration led to notable improvements in liver-related outcomes, including reductions in liver volume. dovepress.com
| Preclinical Model | Key Finding | Metabolic Outcome | Reference |
|---|---|---|---|
| Leptin-deficient rodents | Reduces hepatic steatosis | Decreased de novo lipogenesis | jci.org |
| ob/ob and lipodystrophic mice | Improves hyperglycemia independent of food intake | Reduced glucose and insulin levels compared to pair-fed controls | nih.gov |
| Rodent models | Improves hepatic insulin sensitivity | Enhanced control of hepatic glucose production | nih.gov |
This compound also exerts significant influence on skeletal muscle, a primary site for glucose disposal. Preclinical studies indicate that this compound enhances insulin sensitivity in skeletal muscle, which improves glycemic metabolism. aetna.com This leads to more efficient glucose uptake and utilization by the muscle tissue. nih.gov The improvements in insulin sensitivity and the reduction of ectopic fat deposition in skeletal muscle are key mechanisms through which this compound ameliorates metabolic abnormalities in preclinical models. dovepress.comnih.gov
Skeletal Muscle Energy Dynamics and Insulin Sensitivity (Preclinical)
Neuroendocrine System Interactions
This compound's effects are centrally mediated through its interaction with the neuroendocrine system, particularly the hypothalamus. nih.gov
A primary and well-documented effect of this compound in preclinical models is the regulation of appetite. drugbank.com this compound acts on the arcuate nucleus of the hypothalamus, a key brain region for controlling food intake. doi.orgmedscape.com It influences two main groups of neurons: it stimulates the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons and inhibits the orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons. doi.orgmedscape.com This dual action leads to a significant reduction in hunger and food intake, which is a foundational discovery from animal models that has been recapitulated in human conditions of leptin deficiency. doi.org This central effect on appetite is a major contributor to the weight loss and subsequent metabolic improvements observed with this compound therapy in preclinical settings. nih.govdoi.org
| Hypothalamic Neuron Type | Effect of this compound | Outcome | Reference |
|---|---|---|---|
| Pro-opiomelanocortin (POMC) | Stimulation | Suppresses appetite | doi.orgmedscape.com |
| Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) | Inhibition | Suppresses appetite | doi.orgmedscape.com |
Pituitary-Adrenal Axis and Stress Response Modulation (Preclinical/Mechanistic)
This compound, a recombinant analog of the hormone leptin, has been shown in preclinical studies to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a critical system in the body's response to stress. nih.govfrontiersin.org The HPA axis involves a cascade of hormonal signals originating in the hypothalamus, which then acts on the pituitary gland and, subsequently, the adrenal glands. nih.govfrontiersin.orgmdpi.com
In rodent models, leptin appears to have an inhibitory effect on HPA axis activity. karger.com Specifically, leptin has been found to inhibit the production of corticosteroids in the adrenal glands by down-regulating the enzymes responsible for their synthesis. karger.com Furthermore, evidence from preclinical studies suggests that leptin can centrally inhibit corticotropin-releasing hormone (CRH) in the hypothalamus. karger.commdpi.com CRH is the primary regulator that initiates the HPA axis stress response. mdpi.comnih.gov This interaction is complex, as glucocorticoids, the end-product of HPA axis activation, can in turn stimulate the secretion of leptin from fat cells. mdpi.com
Animal studies have indicated that a state of low leptin (hypoleptinemia), such as that which occurs during starvation, activates the HPA axis. pnas.org This activation and the resulting increase in corticosterone (B1669441) are considered necessary for the increased food-seeking behavior (hyperphagia) observed in these conditions. pnas.org The mechanism for this appears to involve the direct action of corticosterone on Agouti-related peptide (AgRP) neurons, stimulating their activity to promote hunger. pnas.org
While rodent models demonstrate a clear link between leptin and the HPA axis, the effects in humans appear to be more limited. jacc.org
Thyroid Axis Regulation (Preclinical/Mechanistic)
Preclinical research indicates that this compound plays a role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. anu.edu.au The HPT axis is a neuroendocrine system that controls the production of thyroid hormones, which are crucial for metabolism, growth, and development. numberanalytics.com This system operates through a feedback loop involving the hypothalamus, pituitary gland, and thyroid gland. numberanalytics.com
In rodent models, this compound has been shown to influence this axis. nih.gov These studies suggest that leptin is a key signal that links nutritional status to thyroid hormone production. However, similar to the pituitary-adrenal axis, the regulatory effects of leptin on the thyroid axis in humans are considered to be very limited in contrast to the findings in rodent models. jacc.org
Growth Hormone and IGF-1 Axis Interactions (Preclinical/Mechanistic)
Preclinical studies have demonstrated an interaction between this compound and the growth hormone (GH) and insulin-like growth factor-1 (IGF-1) axis. jacc.orgnih.gov This axis is fundamental for growth and metabolism. nih.gov GH stimulates the production of IGF-1 in various tissues, and together they exert significant effects on fat, protein, and glucose metabolism. nih.gov
In animal models, leptin has been shown to impact the hypothalamic-pituitary-growth hormone axis. jacc.org This includes influencing GH-releasing hormone, which in turn leads to the production of GH and subsequent secretion of IGF-1, as well as regulating the levels of IGF binding proteins. jacc.org However, studies investigating the effects of this compound administration on components of the GH/IGF-1/IGFBPs axis, such as total and intact IGF-binding proteins, have found no significant changes during either short-term fasting or in conditions of chronic energy deprivation. nih.gov
While there is a clear interaction in animal models, the effects of leptin on regulating the GH-IGF axis in humans are considered minor and not as clinically significant. jacc.org
Reproductive Axis Modulation (Preclinical/Mechanistic)
This compound has been shown in preclinical models to be a significant modulator of the reproductive axis. nih.gov The reproductive axis, also known as the hypothalamic-pituitary-gonadal (HPG) axis, is crucial for reproductive function. It involves the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which then stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mhmedical.comfrontiersin.orgclevelandclinic.org These gonadotropins act on the gonads to regulate the production of sex hormones and support gametogenesis. frontiersin.org
In leptin-deficient ob/ob mice, this compound administration has been shown to reverse hypogonadotropic hypogonadism and anovulation. nih.gov In vitro studies have demonstrated that leptin can directly stimulate the release of LH from the pituitary gland, both basally and in response to GnRH. nih.gov Preclinical studies in rats have suggested that the melanocortin system, which is influenced by leptin, acts upstream of and is dependent on kisspeptin (B8261505) to exert its effects on the reproductive system. physiology.org Kisspeptin is a potent stimulator of GnRH neurons. physiology.org
Studies in ovariectomized monkeys have shown that a GnRH antagonist can fully suppress the pituitary, and that subsequent pulsatile administration of GnRH can repeatedly turn the secretion of LH and FSH on and off. nih.gov This highlights the critical role of pulsatile GnRH in maintaining pituitary sensitivity. mhmedical.com
The effects of this compound on the reproductive axis are particularly evident in states of energy deprivation. jacc.org In such conditions, this compound has been shown to restore gonadotropin secretion. nih.gov In young women with lipodystrophy, this compound has been observed to normalize gonadotropin secretion. nih.gov
Immunomodulatory Properties (Preclinical)
Influence on Immune Cell Populations (e.g., T-cells)
Preclinical evidence strongly suggests that this compound possesses significant immunomodulatory properties, particularly in its influence on various immune cell populations. nih.govhelmholtz-munich.de Leptin receptors are expressed on a variety of immune cells, indicating a direct role in immune regulation. mdpi.comresearchgate.net
A key area of focus has been the effect of this compound on T-lymphocytes. In states of leptin deficiency, there is often a corresponding impairment in T-cell number and function, including a decrease in CD4+ T-cells and reduced T-cell proliferation. jneurosci.org Preclinical studies have shown that this compound administration can restore CD4+ T-cell counts. nih.govresearchgate.net This restoration is accompanied by transcriptional changes within the immune cells, where genes related to cell survival are upregulated, and those related to apoptosis (programmed cell death) are downregulated. nih.govresearchgate.net Furthermore, signaling pathways involved in cell growth, survival, and proliferation, such as the STAT3, AMPK, mTOR, ERK1/2, and Akt pathways, are activated in peripheral blood mononuclear cells and CD4+ T-cells following this compound administration. nih.govresearchgate.net
Leptin's influence extends to the differentiation of T-helper (Th) cells. It has been shown to enhance the polarization of naive T-helper cells towards a Th1 phenotype, which is associated with pro-inflammatory responses. mdpi.com Additionally, leptin can increase the proliferation of Th17 cells while inhibiting the proliferation of regulatory T-cells (Tregs). mdpi.com
Beyond T-cells, leptin also affects other immune cell populations. It has been found to act on monocytes, macrophages, and natural killer (NK) cells. mdpi.com In NK cells, leptin signaling is necessary for normal immune function, including maturation, differentiation, activation, and cytotoxicity. mdpi.com
Modulation of Cytokine Production and Inflammatory Responses (Preclinical)
This compound has been shown in preclinical models to modulate the production of cytokines and influence inflammatory responses. scielo.br Cytokines are signaling proteins that play a crucial role in orchestrating immune and inflammatory responses.
Leptin is generally considered a pro-inflammatory adipokine. scielo.brnih.gov It can stimulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) by immune cells like macrophages and monocytes. scielo.br This creates a feedback loop, as these inflammatory cytokines can, in turn, increase leptin production by adipose tissue. scielo.br
In the context of T-cell responses, leptin has been shown to increase the production of Th1 cytokines while suppressing the production of Th2 cytokines. drugbank.com This shift towards a Th1 response is indicative of a pro-inflammatory effect.
Preclinical studies have also highlighted the role of leptin in the inflammatory response to infection. oup.com For instance, in leptin-deficient mice, the administration of exogenous leptin was found to modulate the immune response to sepsis, improving survival rates by reducing serum levels of IL-6 and thereby controlling systemic inflammation. nih.gov The central nervous system action of leptin appears to be sufficient to coordinate this peripheral immune defense in sepsis. jneurosci.org
The following table summarizes the effects of this compound on various immune cells and their functions as observed in preclinical studies:
| Immune Cell/Process | Effect of this compound/Leptin | Key Findings from Preclinical Studies |
| CD4+ T-cells | ↑ Count and Proliferation | Restores CD4+ T-cell numbers in states of leptin deficiency. nih.govresearchgate.net |
| T-helper cell differentiation | ↑ Th1 polarization, ↑ Th17 proliferation, ↓ Treg proliferation | Promotes a pro-inflammatory T-cell response. mdpi.com |
| Gene Expression in Immune Cells | ↑ Cell survival genes, ↓ Apoptosis genes | Induces transcriptional changes that favor immune cell survival. nih.govresearchgate.net |
| Intracellular Signaling | ↑ Activation of STAT3, AMPK, mTOR, ERK1/2, Akt pathways | Activates key pathways for cell growth and proliferation. nih.govresearchgate.net |
| Natural Killer (NK) cells | ↑ Maturation, differentiation, activation, cytotoxicity | Essential for normal NK cell immune function. mdpi.com |
| Pro-inflammatory Cytokine Production | ↑ TNF-α, IL-1, IL-6 | Stimulates the release of key pro-inflammatory mediators. scielo.br |
Cardiovascular System Influence (Preclinical)
Effects on Cardiac Myocyte Signaling and Hypertrophy (In Vitro/Preclinical)
In vitro studies using cardiac myocytes (CMs) have demonstrated that this compound can directly influence cellular signaling pathways associated with cell growth and hypertrophy. nih.govcellmolbiol.org Administration of this compound to cultured CMs has been shown to activate the Janus kinase 2 (Jak2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways in a dose- and time-dependent manner. cellmolbiol.orgcellmolbiol.org Specifically, this compound was found to increase the phosphorylation of STAT3, an effect that could be blocked by a STAT3 inhibitor. nih.gov
Beyond the Jak/STAT pathway, this compound also influences other key signaling molecules within cardiac myocytes. Research has indicated that this compound can increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). cellmolbiol.orgcellmolbiol.org The activation of these pathways was blocked by specific inhibitors for ERK, p38, and JNK, respectively. cellmolbiol.orgcellmolbiol.org These signaling pathways, including Jak2, STAT3, ERK1/2, JNK, and p38, are considered probable mediators of leptin's action in regulating hypertrophy in CMs. cellmolbiol.orgcellmolbiol.org Consistent with the activation of these pro-hypertrophic signaling cascades, in vitro treatment with this compound has been observed to increase the cell size of cardiac myocytes, indicating a direct hypertrophic effect. cellmolbiol.orgcellmolbiol.org
Preclinical models of obesity have also shed light on leptin's role in cardiac remodeling, showing it can induce cardiomyocyte hypertrophy. mdpi.com The mechanisms implicated include the stimulation of fibroblast proliferation and collagen synthesis, mediated by the production of galectin-3, transforming growth factor-beta (TGF-β), and connective tissue growth factor (CTGF), all driven by oxidative stress from the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. mdpi.com Furthermore, chronic hyperleptinemia may promote ventricular hypertrophy and fibrosis by increasing the production of endothelin-1 (B181129) (ET-1). mdpi.com
Table 1: Effects of this compound on Cardiac Myocyte Signaling in Preclinical Models
| Signaling Pathway | Effect of this compound | Key Findings | Citations |
| Jak2/STAT3 | Activation | Increased phosphorylation of Jak2 and STAT3 in a dose- and time-dependent manner. | cellmolbiol.orgcellmolbiol.org |
| MAPK (ERK1/2, JNK, p38) | Activation | Increased phosphorylation of ERK1/2, JNK, and p38. | cellmolbiol.orgcellmolbiol.org |
| mTOR | Activation | Stimulates phosphorylation of mTOR. | nih.govmdpi.com |
| Hypertrophy | Increased Cell Size | This compound administration led to an increase in cardiac myocyte cell size. | cellmolbiol.orgcellmolbiol.org |
Vascular Endothelial Function and Angiogenesis (Preclinical Considerations)
Preclinical studies have indicated that this compound can have direct effects on the vascular endothelium, which is critical for regulating blood vessel tone and health. In a mouse model of congenital generalized lipodystrophy (CGL), which is characterized by leptin deficiency, impaired endothelium-dependent relaxation was observed. nih.gov This endothelial dysfunction was associated with increased expression of NADPH Oxidase 1 (Nox1) and higher production of reactive oxygen species (ROS). nih.gov
Remarkably, both chronic and acute administration of leptin in these CGL mice restored endothelial function. nih.gov This improvement was attributed to a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism that led to a decrease in Nox1 expression and subsequent reduction in ROS production. nih.gov Further supporting a direct vascular role, selective deletion of leptin receptors specifically in endothelial cells resulted in endothelial dysfunction, which could be rescued by inhibiting Nox1. nih.gov These findings suggest that leptin plays a crucial role in maintaining vascular homeostasis. nih.gov Additionally, there is evidence that this compound possesses angiogenic activity. pmda.go.jp
Table 2: this compound's Impact on Vascular Endothelial Function in a Preclinical Lipodystrophy Model
| Parameter | Observation in CGL Mice | Effect of this compound | Mechanism | Citations |
| Endothelium-Dependent Relaxation | Impaired | Restored | PPARγ-dependent | nih.gov |
| NADPH Oxidase 1 (Nox1) Expression | Increased | Decreased | PPARγ-dependent | nih.gov |
| Reactive Oxygen Species (ROS) Production | Increased | Decreased | Reduction in Nox1 | nih.gov |
Bone Metabolism Regulation (Preclinical/Mechanistic)
Osteoblast and Osteoclast Activity Modulation
Leptin, the hormone that this compound mimics, plays a role in bone metabolism by influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). mdpi.com Mechanistically, leptin appears to promote the proliferation and differentiation of osteoblast cells while simultaneously hindering the formation of osteoclasts. mdpi.com This dual action suggests a role for leptin in promoting bone anabolism and decreasing bone catabolism. mdpi.com
The communication between osteoblasts and osteoclasts is a tightly regulated process essential for bone homeostasis. orthobullets.com Osteoblasts can regulate the formation and differentiation of osteoclasts through various signaling pathways. orthobullets.com Conversely, osteoclasts can also influence the activity of osteoblasts. orthobullets.com In vitro co-culture systems, which include both osteoblasts and osteoclasts, are utilized to model these complex interactions and study the effects of various factors on bone remodeling. mdpi.commdpi.com
Pathophysiological Contexts and Preclinical Therapeutic Explorations of Metreleptin
Investigations in Leptin Deficiency Syndromes (Preclinical Models)
Lipodystrophy syndromes, a heterogeneous group of rare disorders, are characterized by a partial or complete loss of adipose tissue. This leads to a deficiency of the adipocyte-derived hormone leptin, resulting in severe metabolic complications. Preclinical models have been instrumental in demonstrating the efficacy of metreleptin as a replacement therapy in these syndromes.
Congenital Generalized Lipodystrophy (CGL) Models
Congenital Generalized Lipodystrophy (CGL), also known as Berardinelli-Seip syndrome, is an autosomal recessive disorder characterized by a near-complete absence of adipose tissue from birth. Preclinical models of CGL, such as the aP2-nSREBP-1c and the A-ZIP/F-1 "fatless" mice, replicate the key features of the human disease, including severe insulin (B600854) resistance, hyperglycemia, hypertriglyceridemia, and hepatic steatosis. fda.govhelmholtz-munich.de
In these models, the administration of recombinant leptin has been shown to produce dramatic improvements in the metabolic phenotype. oup.com Studies in these lipodystrophic mice demonstrated that leptin replacement therapy corrects hyperphagia, reduces body weight, and almost completely resolves insulin resistance and diabetes. tandfonline.com The required dose of leptin was observed to be higher in models with a more severe, near-total loss of adipose tissue. tandfonline.com These findings provided a strong rationale for investigating this compound in human CGL. oup.com The mechanisms underlying these improvements are thought to involve both central effects on appetite and energy expenditure, as well as direct peripheral actions on glucose and lipid metabolism. nih.gov
Acquired Generalized Lipodystrophy (AGL) Models
Acquired Generalized Lipodystrophy (AGL), or Lawrence syndrome, is characterized by the progressive loss of subcutaneous fat, typically beginning in childhood or adolescence. dovepress.com While specific preclinical models for AGL are less defined than for CGL, the fundamental pathophysiology of leptin deficiency and its metabolic consequences are shared. Therefore, insights from CGL models are largely applicable to AGL. Leptin administration in mouse models of generalized lipodystrophy has been a pivotal point in understanding and managing the condition, showing significant improvements in metabolic abnormalities. oup.com
Partial Lipodystrophy Syndromes (Preclinical Perspectives)
Partial lipodystrophy syndromes involve a loss of adipose tissue from specific regions of the body, while fat may accumulate in other areas. The degree of leptin deficiency and metabolic disturbance in partial lipodystrophy can be more variable than in generalized forms. oup.com Preclinical research suggests that while not all models of partial lipodystrophy exhibit the profound hypoleptinemia seen in generalized forms, a subset with significant leptin deficiency and associated metabolic complications could benefit from this compound therapy. nih.gov Rodent models with some residual fat, such as the nSREBP-1c transgenic mouse, have shown that leptin administration can still lead to significant metabolic improvements. fda.govtandfonline.com This suggests that the therapeutic potential of this compound in partial lipodystrophy is dependent on the underlying degree of leptin deficiency.
Exploration in Preclinical Models of Metabolic Dysregulation
Beyond lipodystrophy, this compound has been explored in preclinical models of other metabolic disorders that share some pathophysiological features, such as insulin resistance and ectopic fat deposition.
Insulin Resistance and Diabetes Mellitus Models (Preclinical)
Preclinical studies in various rodent models of insulin resistance and diabetes have demonstrated the beneficial effects of this compound. fda.gov In these models, this compound administration has been shown to improve insulin sensitivity, as evidenced by increased tissue glucose uptake and glycogen (B147801) synthesis, and decreased hepatic glucose production. fda.gov These effects are not solely attributable to reductions in food intake and body weight, as pair-fed studies in lipodystrophic mice have shown that food restriction alone does not significantly lower plasma insulin and glucose levels. fda.gov This indicates a direct, food-intake-independent effect of this compound on improving insulin action. researchgate.net Furthermore, it has been demonstrated in animal models that leptin administration activates peripheral intracellular signaling pathways, playing a key role in the pathophysiology of insulin resistance. diabetesjournals.org
Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH) Models (Preclinical)
Data from Preclinical Studies
The following table summarizes key findings from preclinical studies of this compound in various disease models.
| Preclinical Model | Key Pathophysiological Features | Reported Effects of this compound/Leptin Administration | References |
| Congenital Generalized Lipodystrophy (e.g., aP2-nSREBP-1c, A-ZIP/F-1 mice) | Severe insulin resistance, hyperglycemia, hypertriglyceridemia, hepatic steatosis, near-absent adipose tissue, low leptin. | Corrects hyperphagia, reduces body weight, resolves insulin resistance and diabetes, reduces hepatic steatosis. | fda.govhelmholtz-munich.deoup.comtandfonline.com |
| Partial Lipodystrophy (e.g., nSREBP-1c transgenic mouse) | Variable insulin resistance and hypertriglyceridemia, regional fat loss, variable leptin levels. | Improves metabolic parameters, particularly in models with significant leptin deficiency. | fda.govtandfonline.com |
| Insulin Resistance/Diabetes Models (e.g., STZ-induced diabetic rats) | Hyperglycemia, insulin resistance. | Improves insulin sensitivity, increases glucose uptake and glycogen synthesis, decreases hepatic glucose production. | fda.gov |
| NAFLD/NASH Models (associated with lipodystrophy) | Hepatic steatosis, inflammation, and potential fibrosis due to ectopic fat deposition. | Reduces hepatic steatosis and markers of liver injury. | fda.govhelmholtz-munich.de |
Obesity Pathophysiology and Leptin Resistance Mechanisms (Preclinical/Mechanistic)
Leptin, a hormone produced by adipose tissue, plays a critical role in regulating energy balance by signaling satiety to the brain, primarily the hypothalamus. upmcphysicianresources.com However, in many cases of obesity, a state of leptin resistance develops, where despite high levels of circulating leptin, the brain fails to respond to these satiety signals, leading to persistent overeating and weight gain. upmcphysicianresources.comnih.gov This resistance is a key factor in the pathophysiology of diet-induced obesity. physiology.org
Preclinical and mechanistic studies have identified several potential mechanisms contributing to leptin resistance. These can be broadly categorized as impaired transport of leptin across the blood-brain barrier (BBB) and defects in the intracellular signaling pathways within hypothalamic neurons. physiology.orgxiahepublishing.com
Impaired Blood-Brain Barrier Transport: In some models of obesity, the transport of leptin from the bloodstream into the brain is diminished. physiology.orgmdpi.com The ratio of leptin in the cerebrospinal fluid to that in the serum is often lower in obese individuals, suggesting a breakdown in this transport system. mdpi.com Excessive plasma leptin levels themselves may contribute to decreased BBB permeability. nih.gov This form of resistance is characteristic of high-fat diet-induced obesity in rodents and can occur relatively early after the initiation of such a diet. physiology.org
Defective Cellular Signaling: Even when leptin successfully crosses the BBB, resistance can occur at the cellular level within the hypothalamus. physiology.org Key molecular mechanisms implicated in this central leptin resistance include:
Downregulation of Leptin Receptor (LEP-R) Signaling: Obesity is associated with diminished activity of the leptin receptor and its downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and phosphatidylinositol-3-OH kinase (PI3K) pathways. physiology.orgxiahepublishing.com
Increased Activity of Inhibitory Molecules: Elevated levels of proteins like phosphotyrosine phosphatase 1B (PTP1B) and suppressor of cytokine signaling 3 (SOCS3) can inhibit leptin signaling. physiology.orgxiahepublishing.com SOCS3, in particular, binds to the leptin receptor and blocks its activity. xiahepublishing.com
Endoplasmic Reticulum (ER) Stress and Autophagy: Hypothalamic ER stress and alterations in autophagy, a cellular "housekeeping" process, have been linked to the development of leptin resistance. nih.gov
Selective Leptin Resistance: A more nuanced form of resistance, termed selective leptin resistance, has also been described. In this state, the appetite-suppressing effects of leptin are lost, while its effects on the sympathetic nervous system, which can influence blood pressure, are preserved. nih.gov
Preclinical Strategies to Overcome Leptin Resistance: Research in animal models is exploring various strategies to restore leptin sensitivity. These include:
Leptin Sensitizers: Small molecules that enhance the body's response to leptin are being investigated. upmcphysicianresources.com
HDAC6 Inhibitors: Compounds like tubastatin A, which inhibit histone deacetylase 6 (HDAC6), have been shown to restore leptin's effects, leading to reduced food intake and weight loss in obese mice. upmcphysicianresources.com
NRF2 Activators: Sulforaphane, a natural compound found in cruciferous vegetables, activates the NRF2 protein and has been shown to reverse leptin resistance in animal models. upmcphysicianresources.com
Combination Therapies: Preclinical studies have shown that combining this compound with other hormones, such as the amylin analog pramlintide, can lead to synergistic effects on weight loss. oup.com Amylin appears to restore or augment central leptin responsiveness. oup.com
These preclinical findings provide a foundation for understanding the complex mechanisms of leptin resistance and for developing novel therapeutic approaches for obesity.
Research in Other Disease Models
Cachexia and Wasting Syndromes (Preclinical Research)
Cachexia, or wasting syndrome, is a complex metabolic disorder characterized by severe weight loss, muscle wasting (sarcopenia), and loss of appetite (anorexia). acute.orgnews-medical.net It is a common and serious complication of chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and heart failure. acute.org The underlying mechanisms of cachexia are multifactorial and involve systemic inflammation and increased muscle protein breakdown. acute.orgunito.it
Preclinical research using animal models is essential for understanding the pathophysiology of cachexia and for testing potential therapeutic interventions. news-medical.netunito.it Rodent models of cancer cachexia have been instrumental in this research. nih.gov These models can recapitulate key features of the human condition, such as body weight loss and depletion of skeletal muscle and fat. unito.it For example, the C-26 colon carcinoma and Lewis Lung Carcinoma (LLC) models are widely used. unito.it However, a limitation of some traditional models is the rapid onset of cachexia, which may not fully mimic the more gradual progression seen in humans. news-medical.net Newer, inducible models, such as the KPP mouse model of pancreatic adenocarcinoma, are being developed to provide a longer timeframe for studying the disease process and testing therapies. news-medical.net
Leptin's role in energy homeostasis has made it a subject of interest in the context of cachexia. In states of starvation or extreme cachexia, individuals can become leptin-deficient. semanticscholar.org Preclinical studies in starved animals have shown that leptin treatment can reverse some of the associated immune abnormalities. semanticscholar.org
In a rat model of cancer cachexia, treatment with the hormone ghrelin was shown to increase food intake and help retain lean body mass. unito.it While not directly involving this compound, this highlights the potential of hormonal therapies to counteract wasting. More recently, preclinical data has shown that neutralizing Growth Differentiation Factor 15 (GDF-15), a key driver of cachexia, can alleviate cancer-induced weight and muscle mass loss. catalym.com
This compound's effects have been studied in animal models of leptin deficiency, where it has been shown to reduce body fat. nih.gov In leptin-deficient ob/ob mice, leptin treatment was associated with an increase in muscle mass and a reduction in the protein levels of myostatin, a negative regulator of muscle growth. nih.gov These preclinical findings suggest a potential, though not yet fully explored, role for this compound or leptin-based therapies in conditions involving muscle wasting.
Neurodegenerative and Psychiatric Disorder Models (Preclinical)
Preclinical evidence suggests a potential role for this compound in the context of neurodegenerative and psychiatric disorders. nih.gov Research in animal models has begun to explore the complex interplay between metabolic hormones like leptin and brain function, particularly in conditions such as Alzheimer's disease and depression. frontiersin.orgnih.gov
Neurodegenerative Disorder Models: Animal models, especially transgenic mice, are widely used in Alzheimer's disease (AD) research to mimic key aspects of the disease, such as the formation of amyloid plaques. nih.gov However, there is often a gap between promising results in these preclinical models and outcomes in human clinical trials. nih.govneurodegenerationresearch.eu This highlights the need for models that more accurately replicate the human disease process. neurodegenerationresearch.eu
Leptin resistance has been implicated in hippocampal dysfunction and cognitive decline in preclinical models. mdpi.com The hippocampus is a brain region crucial for learning and memory, and dysfunctional leptin signaling in this area can impair synaptic plasticity. frontiersin.orgmdpi.com In the APP/PS1 mouse model of Alzheimer's, long-term exposure to menthol, an immunostimulatory odorant, was found to prevent cognitive impairment, an effect that was also achieved by depleting or inhibiting T regulatory cells. frontiersin.org While this research is not directly about this compound, it points to the intricate connections between metabolism, immunity, and neurodegeneration that are often explored in these preclinical settings.
Psychiatric Disorder Models: Animal models of depression, often induced by stress, have also provided insights into the role of leptin. karger.com In rodents, stress-induced depression is associated with low leptin concentrations, and the administration of leptin has been shown to produce antidepressant-like behavioral effects. karger.com
Mouse models carrying genes related to Alzheimer's disease also exhibit depression-related behaviors. nih.gov These models suggest that changes in monoaminergic systems, which are involved in mood regulation, are an early indicator of the cellular alterations associated with AD-related pathology. nih.gov The potential link between this compound and depression is further supported by the presence of leptin receptors in brain areas involved in mood regulation. researchgate.net
While direct preclinical studies of this compound in these specific disorder models are emerging, the existing research on leptin's role in the brain provides a strong rationale for further investigation. The findings from various animal models suggest that metabolic dysregulation, including altered leptin signaling, may be a contributing factor to the pathophysiology of certain neurodegenerative and psychiatric conditions. frontiersin.orgnms.ac.jp
Table of Research Findings in Preclinical Models
| Disease Model Category | Animal Model | Key Preclinical Finding | Compound(s) Studied | Reference |
|---|---|---|---|---|
| Obesity/Leptin Resistance | Diet-induced obese mice | HDAC6 inhibition restored leptin sensitivity, reduced food intake, and fat mass. | Tubastatin A | upmcphysicianresources.com |
| Obesity/Leptin Resistance | Diet-induced obese mice | NRF2 activation enhanced leptin sensitivity and promoted weight loss. | Sulforaphane | upmcphysicianresources.com |
| Obesity/Leptin Resistance | Diet-induced obese rats | Combination therapy synergistically reduced body weight and fat. | This compound, Pramlintide | oup.com |
| Autoimmune Conditions | Mouse collagen-induced arthritis (CIA) model | BAFF inhibition reduced disease severity. | AMG623 | clinexprheumatol.org |
| Autoimmune Conditions | NZBxNZW F1 lupus mouse model | BAFF inhibition reduced disease severity. | AMG623 | clinexprheumatol.org |
| Cachexia/Wasting | ob/ob mice (leptin-deficient) | Leptin treatment increased muscle mass and reduced myostatin levels. | Leptin | nih.gov |
| Cachexia/Wasting | Rat model of cancer cachexia | Ghrelin treatment increased food intake and retained lean body mass. | Ghrelin | unito.it |
| Neurodegenerative Disorders | APP/PS1 mouse model of Alzheimer's | Menthol inhalation prevented cognitive impairment. | Menthol | frontiersin.org |
| Psychiatric Disorders | Stress-induced depression rodent models | Leptin administration produced antidepressant-like effects. | Leptin | karger.com |
Advanced Research Methodologies and Experimental Models in Metreleptin Studies
In Vitro Experimental Systems
In vitro systems provide a controlled environment to study the direct cellular and molecular effects of metreleptin, independent of systemic influences. These models are fundamental for understanding receptor interaction, signal transduction cascades, and cellular responses.
Cell culture models are indispensable tools for elucidating the initial events of this compound activity, namely its binding to the leptin receptor and the subsequent activation of intracellular signaling pathways. nih.gov Studies have utilized various human cell types, including primary cells and established cell lines, to map the downstream effects of this compound.
Acute administration of this compound in vitro has been shown to activate several key signaling pathways in human muscle, adipose tissue, and peripheral blood mononuclear cells (PBMCs). diabetesjournals.orgnih.gov These pathways include:
Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3)
AMP-activated protein kinase (AMPK)
Extracellular signal-regulated kinase 1/2 (ERK1/2)
Protein kinase B (Akt)
Mammalian target of rapamycin (B549165) (mTOR)
Nuclear factor-kappa B (NF-κB)
IκB kinase α/β (IKKα/β)
Research has demonstrated that these signaling pathways are saturable, with activation reaching a plateau at this compound concentrations of approximately 30–50 ng/mL. diabetesjournals.orgnih.gov This finding is significant as it aligns with clinical observations in obese individuals who have high endogenous leptin levels. diabetesjournals.org Furthermore, studies using cardiac myocytes (CMs) and uterine smooth muscle cells (USMCs) have shown that this compound can induce hypertrophy, or an increase in cell size, and that this effect is mediated through pathways involving JAK2, STAT3, ERK1/2, and p38. cellmolbiol.org
Table 1: this compound-Activated Signaling Pathways in Human Cell Models
| Pathway | Cell Types Studied | Key Finding | Citation |
|---|---|---|---|
| STAT3 | Muscle, Adipose Tissue, PBMCs, Cardiac Myocytes, Uterine Smooth Muscle Cells | Activated by this compound; involved in metabolic regulation and cell growth. | diabetesjournals.org, nih.gov, cellmolbiol.org |
| AMPK | Muscle, Adipose Tissue, PBMCs | Activated by this compound; a key regulator of energy homeostasis. | diabetesjournals.org, nih.gov |
| ERK1/2 | Muscle, Adipose Tissue, PBMCs, Cardiac Myocytes, Uterine Smooth Muscle Cells | Activated by this compound; plays a role in cell survival, proliferation, and glucose uptake. | diabetesjournals.org, nih.gov |
| Akt/mTOR | Adipose Tissue, PBMCs | Activated by this compound; important for cell survival and proliferation. | diabetesjournals.org, nih.gov |
| NF-κB | Muscle, Adipose Tissue, PBMCs | Activated by this compound; involved in inflammatory and immune responses. | diabetesjournals.org, nih.gov |
Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. Experiments using primary human preadipocytes and PBMCs have been crucial for confirming the signaling events observed in cell lines and for comparing the effects of this compound across different administration methods (in vivo, ex vivo, and in vitro). nih.govdiabetesjournals.org These studies have consistently shown that this compound activates mTOR signaling in human adipose tissue and PBMCs. nih.gov Functional assays in these primary cells help to directly link signaling events to cellular functions like proliferation, survival, and metabolic regulation. nih.gov For instance, a cell-based neutralizing assay using primary cell culture has been employed to detect the presence of neutralizing anti-metreleptin antibodies in patient samples. nih.gov
Cell Culture Models for Receptor Binding and Signal Transduction
In Vivo Animal Models of Leptin Deficiency and Metabolic Disorders
Animal models are essential for studying the systemic effects of this compound on metabolism, energy balance, and the pathophysiology of diseases like lipodystrophy. nih.gov These models allow for investigations that are not feasible in humans, providing critical insights into the complex interplay between different organs and systems.
Rodent models have been fundamental to the discovery and understanding of leptin's actions and the therapeutic effects of this compound. nih.gov
ob/ob Mice: These mice have a genetic mutation in the leptin gene, making them leptin-deficient. helmholtz-munich.de Consequently, they develop severe obesity due to hyperphagia (excessive eating) and reduced energy expenditure. helmholtz-munich.de They also exhibit metabolic abnormalities such as hyperglycemia, hyperinsulinemia, hyperlipidemia, and liver steatosis. helmholtz-munich.de The ob/ob mouse is a classic model for studying the effects of leptin replacement therapy. helmholtz-munich.de
Lipodystrophic Mice: Several mouse models of lipodystrophy have been developed that are characterized by a loss of adipose tissue, leptin deficiency, and severe metabolic complications like insulin (B600854) resistance, hyperglycemia, and fatty liver. fda.gov These models, which include the aP2-nSREBP-1c and A-ZIP/F1 mice, are particularly relevant for studying this compound's efficacy in treating lipodystrophy. helmholtz-munich.defda.gov Studies in these models have shown that leptin administration can correct hyperphagia and significantly improve insulin resistance and diabetes. fda.govnih.gov However, it is noted that the lipolytic effects of leptin seen in obese rodent models may not occur in lipodystrophic models, suggesting that the effects can depend on the presence of normal adipose depots. nih.gov
Table 2: Key Characteristics of Rodent Models Used in this compound Research
| Model | Genetic Basis | Key Phenotype | Relevance to this compound Studies | Citation |
|---|---|---|---|---|
| ob/ob Mouse | Mutation in the leptin gene | Leptin deficiency, severe obesity, hyperphagia, insulin resistance, hyperglycemia, liver steatosis. | Classic model for leptin replacement and its effects on obesity and metabolic syndrome. | helmholtz-munich.de |
| aP2-nSREBP-1c Mouse | Transgenic model | Lipodystrophy, leptin deficiency, insulin resistance, diabetes. | Model for studying this compound's food-intake-independent effects on glucose and insulin levels. | nih.gov, fda.gov |
| A-ZIP/F1 Mouse | Transgenic model | Severe lipodystrophy (near absence of white adipose tissue), leptin deficiency, insulin resistance. | Model for severe generalized lipodystrophy to study the impact of this compound on profound metabolic disease. | fda.gov |
Genetically modified animal models, including transgenic and knockout mice, are powerful tools for dissecting the specific roles of molecules and signaling pathways in disease pathogenesis. koreamed.org While many studies focus on the broader metabolic outcomes, these models offer the potential to investigate the precise downstream mediators of this compound's effects. For example, by knocking out or overexpressing specific components of the leptin signaling cascade (e.g., STAT3, Akt) in specific tissues, researchers can determine their necessity for this compound's therapeutic actions. The development of gene-editing technologies like CRISPR/Cas9 has further expanded the possibilities for creating more sophisticated animal models, including in large animals like pigs and monkeys, to better mimic human diseases. nih.govscienceopen.com
To understand this compound's role in different metabolic contexts, researchers use models where metabolic dysfunction is induced rather than being caused by a primary genetic defect.
Diet-Induced Obesity (DIO) Models: These models, typically involving feeding rodents a high-fat diet, are used to study obesity and its associated metabolic complications in the context of leptin excess and potential leptin resistance. helmholtz-munich.deumassmed.edu A high-fat diet for several weeks can lead to a significant increase in fat mass and induce insulin resistance in multiple organs. umassmed.edu These models are valuable for exploring why this compound is less effective for weight loss in the general obese population compared to its effects in leptin-deficient states. fda.gov
Surgical Models: Surgical interventions, such as those used in metabolic surgery research, create profound alterations in metabolic physiology. oaepublish.com While not typically used to directly test this compound, these models, which can alter gut hormone secretion, bile acid metabolism, and insulin sensitivity independent of massive weight loss, provide a unique context for understanding the complex regulation of metabolism. oaepublish.com Other surgical models can include ovariectomy or specific lesions to hypothalamic nuclei to induce obesity. nih.gov
Genetically Modified Animal Models for Pathway Elucidation
Biophysical and Biochemical Techniques for Molecular Characterization
The molecular characterization of this compound and its interaction with its receptor are fundamental to understanding its biological function. A range of biophysical and biochemical techniques have been employed to elucidate the structural and energetic details of this interaction.
Spectroscopic and Calorimetric Approaches for Interaction Studies
Spectroscopic and calorimetric methods are powerful tools for quantifying the binding affinity and thermodynamics of the this compound-leptin receptor interaction. Techniques such as circular dichroism spectroscopy have been utilized to determine the secondary and higher-order structure of this compound. pmda.go.jp Fluorescence spectroscopy is another method employed to probe the structural integrity of the protein. pmda.go.jp
Competition binding assays using radio-labeled leptin have been instrumental in determining the binding affinity of this compound to a chimeric leptin/erythropoietin receptor, with reported IC50 values in the nanomolar range, comparable to native leptin. europa.eu Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including enthalpy and entropy changes, although specific ITC data for this compound is not prominently detailed in the provided results. However, indirect calorimetry has been used in clinical studies to measure resting energy expenditure in patients treated with this compound. nih.govnih.gov
Table 1: Biophysical Techniques in this compound Research
| Technique | Application | Key Findings |
| Circular Dichroism (CD) Spectroscopy | Determination of secondary and higher-order protein structure. pmda.go.jp | Confirmed the structural characteristics of this compound. pmda.go.jp |
| Fluorescence Spectroscopy | Assessment of protein tertiary structure and conformational changes. pmda.go.jp | Used to analyze the structural integrity of this compound. pmda.go.jp |
| Competition Binding Assay | Measurement of binding affinity to the leptin receptor. europa.eu | IC50 values for this compound binding are in the nanomolar range, similar to native leptin. europa.eu |
| Indirect Calorimetry | Measurement of resting energy expenditure (REE) and respiratory quotient (RQ). nih.govnih.gov | This compound treatment has been shown to affect energy expenditure in patients. nih.govnih.gov |
Advanced Microscopy (e.g., Cryo-Electron Microscopy, X-ray Crystallography) for Complex Structures
Understanding the three-dimensional structure of this compound in complex with its receptor is crucial for deciphering its mechanism of action. Advanced microscopy techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided significant insights into the leptin-leptin receptor (LepR) interaction.
Recent cryo-EM studies have revealed the structures of the human leptin-LepR complex in multiple conformations, demonstrating both 2:2 and 3:3 stoichiometric assemblies. sciopen.com These studies show that the complexes adopt asymmetric, open conformations and that leptin undergoes significant conformational rearrangement upon binding to its receptor. sciopen.com The interaction is described as a "hand-in-hand" geometry. sciopen.com
X-ray crystallography has also been employed to determine the crystal structure of the mouse leptin in complex with the leptin receptor, revealing a 3:3 stoichiometry. rcsb.org These structural studies are critical for understanding how mutations can affect receptor binding and signaling. rcsb.org
Table 2: Advanced Microscopy Findings for Leptin-Receptor Complexes
| Technique | Subject | Key Structural Insights | Resolution |
| Cryo-Electron Microscopy | Human leptin–LepR complex | Revealed 2:2 and 3:3 stoichiometric assemblies with asymmetric open conformations. sciopen.com | 3.58 Å, 3.77 Å, 3.88 Å sciopen.com |
| X-ray Crystallography | Mouse leptin:LepR-IgCRH2 complex | Determined a 3:3 stoichiometry for the receptor assembly. rcsb.org | 2.95 Å rcsb.org |
| X-ray Crystallography | Human leptin:LepR-CRH2 encounter complex | Provided structural details of the initial binding interaction. rcsb.org | 3.62 Å rcsb.org |
Omics-Based Approaches in this compound Research
Omics technologies provide a global, unbiased view of the molecular changes induced by this compound, offering deep insights into its mechanisms of action across different biological layers, from genes to metabolites.
Transcriptomics and Gene Expression Profiling
Transcriptomic studies, including gene expression profiling and RNA sequencing, have been employed to understand the downstream effects of this compound on gene regulation. In women with acquired hypoleptinemia, this compound administration led to a transcriptional signature in circulating immune cells where genes related to cell survival were upregulated, and apoptosis-related genes were downregulated. researchgate.net
Single-cell RNA sequencing has been utilized to analyze the effects of leptin on endothelial-to-mesenchymal transition (EndMT), a process implicated in cardiovascular complications. pnas.org In a model of TGF-β2–induced EndMT in human endothelial cells, co-treatment with leptin inhibited the expression of mesenchymal genes. pnas.org
Table 3: Selected Transcriptomic Findings in this compound/Leptin Studies
| Study Focus | Model System | Key Findings |
| Immune Cell Function | Women with acquired hypoleptinemia | Upregulation of cell survival genes and downregulation of apoptosis genes in immune cells following this compound treatment. researchgate.net |
| Endothelial-to-Mesenchymal Transition (EndMT) | Primary human endothelial cells | Leptin treatment inhibited the induction of mesenchymal gene expression. pnas.org |
Proteomics and Phosphoproteomics for Signaling Network Analysis
Proteomics and phosphoproteomics are powerful tools for mapping the signaling networks activated by this compound. These approaches allow for the identification and quantification of proteins and their phosphorylation status, providing a direct readout of cellular signaling events.
Studies in human peripheral tissues have shown that this compound administration activates several key signaling pathways, including STAT3, AMPK, ERK1/2, Akt, and mTOR. nih.gov These signaling effects were found to be saturable at leptin concentrations of approximately 30–50 ng/mL. nih.gov Western blotting analysis of peripheral blood mononuclear cells (PBMCs) and CD4+ T-cells has confirmed the activation of these pathways. researchgate.net While comprehensive proteomic and phosphoproteomic screens are mentioned as ongoing, specific large-scale data sets detailing the global proteomic changes in response to this compound are still emerging. karger.comnih.govnih.gov
Table 4: Key Signaling Pathways Activated by this compound
| Signaling Protein/Pathway | Tissue/Cell Type | Method of Analysis |
| STAT3 | Human peripheral tissues, PBMCs, CD4+ T-cells researchgate.netnih.gov | Western Blotting researchgate.netnih.gov |
| AMPK | Human peripheral tissues, PBMCs, CD4+ T-cells researchgate.netnih.gov | Western Blotting researchgate.netnih.gov |
| ERK1/2 | Human peripheral tissues, PBMCs, CD4+ T-cells researchgate.netnih.gov | Western Blotting researchgate.netnih.gov |
| Akt | Human peripheral tissues, PBMCs, CD4+ T-cells researchgate.netnih.gov | Western Blotting researchgate.netnih.gov |
| mTOR | Human peripheral tissues, PBMCs, CD4+ T-cells researchgate.netnih.gov | Western Blotting researchgate.netnih.gov |
Metabolomics and Lipidomics for Metabolic Pathway Delineation
Metabolomics and lipidomics provide a detailed snapshot of the metabolic consequences of this compound therapy. These approaches analyze the global profile of small molecule metabolites and lipids in biological samples.
A study involving patients with lipodystrophy who received this compound for 16 to 23 weeks used metabolomic profiling to investigate changes in metabolic pathways. oup.comnih.gov The analysis revealed significant alterations in pathways related to branched-chain amino acid (BCAA) metabolism, fatty acid oxidation, protein degradation, the urea (B33335) cycle, tryptophan metabolism, and steroid metabolism. oup.comnih.gov The results indicated an increased breakdown of fatty acids, BCAAs, proteins, and nucleic acids. oup.comnih.gov Furthermore, lipidomic analysis showed a consistent reduction in the plasma levels of most lipids, including phospholipids, ceramides, sphingomyelins, cholesterol esters, diacylglycerols, and triacylglycerols, after just 48 hours of this compound treatment, with a continued decrease over 12 days. oup.com
Table 5: Metabolomic and Lipidomic Changes with this compound Therapy
| "Omics" Approach | Patient Population | Duration of Treatment | Key Affected Pathways/Molecules |
| Metabolomics | Lipodystrophy oup.comnih.gov | 16-23 weeks oup.comnih.gov | Increased breakdown of fatty acids, branched-chain amino acids, proteins, and nucleic acids. oup.comnih.gov Changes in tryptophan and steroid metabolism. oup.comnih.gov |
| Lipidomics | Lipodystrophy oup.com | 48 hours to 12 days oup.com | Reduction in plasma phospholipids, ceramides, sphingomyelins, cholesterol esters, diacylglycerols, and triacylglycerols. oup.com |
Emerging Concepts, Research Gaps, and Future Directions in Metreleptin Research
Identification of Novel Receptor Interactors and Signaling Effectors
The canonical signaling pathway for metreleptin involves its binding to the leptin receptor (ObR), a member of the class I cytokine receptor family, which subsequently activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.govfrontiersin.orgnih.gov However, research is increasingly pointing towards a more complex signaling network with novel receptor interactors and downstream effectors.
Studies in human peripheral tissues have revealed that this compound administration activates a range of signaling pathways beyond the classical JAK/STAT cascade. diabetesjournals.orgnih.gov These include the AMP-activated protein kinase (AMPK), extracellular signal-regulated kinase (ERK1/2), Akt, and mTOR pathways. diabetesjournals.orgnih.govresearchgate.net Furthermore, this compound has been shown to activate the NF-κB and IKKα/β signaling cascades in human peripheral blood mononuclear cells (hPBMCs). diabetesjournals.orgnih.govresearchgate.net Interestingly, the activation of these diverse pathways appears to be saturable at this compound concentrations of approximately 30-50 ng/mL. diabetesjournals.orgnih.govresearchgate.net
Recent investigations have also highlighted the potential role of other kinases in modulating leptin signaling. For instance, Rho-kinase 1 (ROCK1) has been proposed to regulate leptin's effects on body weight by binding to and activating JAK2, thereby enhancing downstream STAT3 activation. frontiersin.org The Wnt signaling pathway has also emerged as a novel pathway that integrates peripheral energy status information encoded by leptin. Leptin treatment has been shown to normalize the expression of Wnt target genes and increase the number of phosphorylated LRP-6-immunoreactive cells in the hypothalamus.
A significant research gap lies in fully elucidating the interplay between these various signaling pathways and how they contribute to the pleiotropic effects of this compound. Identifying the specific cellular contexts and conditions under which these non-canonical pathways are activated is crucial for a comprehensive understanding of this compound's mechanism of action.
Table 1: Signalling Pathways Activated by this compound in Human Peripheral Tissues
| Signaling Pathway | Key Proteins Involved | Investigated In | Finding |
|---|---|---|---|
| JAK/STAT | JAK2, STAT3 | Human Adipose Tissue, PBMCs | Canonical pathway for leptin signaling. nih.govdiabetesjournals.orgnih.gov |
| AMPK | AMPK | Human Adipose Tissue, PBMCs | Activated by this compound, involved in energy homeostasis. diabetesjournals.orgnih.govresearchgate.net |
| MAPK/ERK | ERK1/2 | Human Adipose Tissue, PBMCs | Activated by this compound, involved in cell growth and differentiation. diabetesjournals.orgnih.govresearchgate.net |
| PI3K/Akt/mTOR | Akt, mTOR | Human Adipose Tissue, PBMCs | Activated by this compound, involved in cell survival and proliferation. diabetesjournals.orgnih.govresearchgate.net |
| NF-κB | NF-κB, IKKα/β | Human PBMCs | Activated by this compound, suggesting a role in immune function. diabetesjournals.orgresearchgate.net |
| Wnt | LRP6, GSK3β | Hypothalamus (animal models) | Integrates peripheral energy status information. |
Systems Biology Approaches for Network-Level Understanding of this compound Action
The complexity of this compound's actions necessitates a shift from a single-pathway focus to a more holistic, systems-level perspective. Systems biology approaches, which integrate multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling, offer a powerful framework for constructing a comprehensive network-level understanding of how this compound functions.
Transcriptomic profiling of hypothalamic neurons in response to leptin modulation has begun to shed light on the complex gene regulatory networks involved. frontiersin.org These studies highlight the intricate interplay between metabolic dysfunction and leptin signaling. frontiersin.org Future research should expand on these efforts by incorporating data from various tissues and at different time points following this compound administration. This will enable the construction of dynamic models that can predict the systemic effects of this compound and identify key nodes in the network that could be targeted for therapeutic intervention. A significant research gap is the limited application of such integrated systems biology approaches specifically to this compound in human studies.
Development of Advanced Preclinical Models for Complex Disease Pathophysiology
While rodent models have been instrumental in elucidating the fundamental mechanisms of leptin action, there is a growing need for more advanced preclinical models that better recapitulate the complexity of human diseases. nih.gov This is particularly relevant for conditions where this compound's efficacy is being explored beyond lipodystrophy, such as in certain forms of obesity and type 2 diabetes. nih.govfrontiersin.orgdiabetesjournals.org
Developing preclinical models that exhibit key features of human metabolic diseases, such as specific genetic backgrounds, complex dietary influences, and the presence of comorbidities, is a critical future direction. For instance, creating models that accurately mimic the hypothalamic inflammation and endoplasmic reticulum (ER) stress observed in obese humans would be invaluable for testing the efficacy of this compound in overcoming leptin resistance. frontiersin.org Furthermore, the development of humanized mouse models and organoid cultures derived from patient cells could provide more translationally relevant platforms for preclinical research.
Exploration of this compound's Role Beyond Canonical Metabolic Regulation
Emerging evidence suggests that this compound's influence extends beyond its well-established role in energy homeostasis and glucose metabolism. Research is beginning to uncover its effects on a variety of other physiological systems.
Neuroendocrine and Neurocognitive Function: Leptin receptors are found in various brain regions beyond the hypothalamus, including the hippocampus and cortex, suggesting a role in cognitive processes and mood regulation. karger.com Studies in patients with lipodystrophy have provided suggestive evidence for an antidepressant effect of this compound treatment. karger.com Further investigation into the neural mechanisms underlying these effects is a promising area of research. oup.com
Immune Function: this compound has been shown to affect immune cell populations and function. researchgate.nethelmholtz-munich.de In conditions of energy deficiency, leptin replacement can regulate adaptive immune system cell populations. helmholtz-munich.de The activation of NF-κB signaling in immune cells by this compound further supports its role in immunomodulation. researchgate.net
Bone Metabolism: Leptin appears to play a role in bone health, with this compound administration showing effects on the RANKL-osteoprotegerin axis and Wnt inhibitors in certain patient populations. helmholtz-munich.de
Reproductive Function: this compound has been shown to restore neuroendocrine function, particularly the gonadotropic axis, in individuals with energy deficiency. helmholtz-munich.de
A significant research gap is the need for well-controlled, long-term studies to definitively establish the clinical relevance of these non-canonical effects of this compound and to elucidate the underlying molecular pathways.
Integration of Computational Modeling and Artificial Intelligence with Experimental Data
One case study demonstrated the use of a neural network to predict the optimal this compound dosage for a patient with hypothalamic obesity, leading to significant weight reduction and improved metabolic health. medimagingcasereports.com This personalized approach could be expanded to other conditions and patient populations.
Future directions include the use of AI to:
Analyze large-scale omics datasets to identify novel biomarkers of this compound response.
Develop mechanistic models that can simulate the long-term effects of this compound on various physiological systems.
Design more efficient clinical trials by identifying patient subgroups most likely to benefit from this compound therapy.
The primary research gap in this area is the need for larger, well-curated datasets to train and validate these AI models effectively. medimagingcasereports.com
Addressing Long-Term Mechanistic Effects and Sustained Responses in Preclinical Settings
While clinical studies have demonstrated the long-term efficacy of this compound in patients with lipodystrophy, with sustained improvements in glycemic control, triglycerides, and liver enzymes, a deeper understanding of the long-term mechanistic effects at the cellular and molecular level is still needed. nih.govnih.govoup.com
Preclinical studies are often of shorter duration and may not fully capture the adaptive changes that occur with chronic this compound administration. fda.gov A key research gap is the lack of long-term preclinical studies designed to investigate the sustained molecular responses to this compound. Such studies would be crucial for understanding how this compound maintains its efficacy over time and whether any compensatory mechanisms are activated. Future research should focus on longitudinal studies in advanced preclinical models to track changes in gene expression, protein levels, and signaling pathway activity over extended periods of this compound treatment.
Role of Endoplasmic Reticulum (ER) Stress in Modulating Leptin Signaling and Resistance
A growing body of evidence implicates endoplasmic reticulum (ER) stress as a key contributor to the development of leptin resistance, a condition where the body's response to leptin is diminished. nih.govfrontiersin.orgnih.gov ER stress, which occurs when unfolded or misfolded proteins accumulate in the ER, can inhibit leptin signaling. nih.govresearchgate.netharvard.edu
Studies have shown that in human primary adipocytes, ER stress can inhibit leptin signaling pathways. nih.govresearchgate.netharvard.edu In animal models, the induction of ER stress in the hypothalamus has been shown to impair leptin signaling and contribute to obesity. nih.govhep.com.cn Conversely, chemical chaperones that alleviate ER stress can act as leptin-sensitizing agents. researchgate.net
The interplay between this compound and ER stress is a critical area for future investigation. Research is needed to determine whether this compound can directly modulate ER stress pathways or if its efficacy is influenced by the baseline level of ER stress in target tissues. Understanding this relationship could lead to the development of combination therapies that target both the leptin signaling pathway and the ER stress response to overcome leptin resistance in conditions like obesity.
Q & A
Q. What experimental design considerations are critical for evaluating metreleptin in metabolic disorders?
Randomized, double-blind, placebo-controlled trials with dose-escalation cohorts are essential to establish dose-response relationships. For example, studies should stratify participants by baseline leptin levels and metabolic status, as seen in trials involving lean and obese subjects . Key outcomes include body weight, fat mass, and glycemic markers (e.g., HbA1c), with rigorous monitoring of adverse events, particularly injection-site reactions and immunogenicity . Dietary controls (e.g., caloric restriction) must be standardized to isolate drug effects .
Q. How are leptin concentrations measured in biofluids, and what methodological challenges exist?
Leptin levels in serum, saliva, and crevicular gingival fluid are typically quantified via ELISA or radioimmunoassays. Challenges include variability in sample collection protocols (e.g., fasting vs. non-fasting states), cross-reactivity with binding proteins, and lack of harmonization across assays. Studies often fail to report population characteristics (e.g., BMI, sex ratios), complicating cross-study comparisons .
Q. What are the primary mechanisms by which this compound restores endocrine function in hypothalamic amenorrhea (HA)?
this compound replacement normalizes gonadotropin-releasing hormone pulsatility, correcting hypogonadism via STAT3 and AMPK pathways. This restores menstrual cyclicity and improves thyroid/adrenal axis function in energy-deficient states. Trials should monitor luteinizing hormone (LH), follicle-stimulating hormone (FSH), and free triiodothyronine (T3) as endpoints .
Q. How do researchers address confounding factors in long-term this compound studies?
Open-label extensions require matched historical controls or crossover designs to mitigate bias. For example, this compound withdrawal/reinitiation phases in Rabson-Mendenhall syndrome (RMS) patients helped distinguish drug effects from natural disease progression . Adjustments for covariates like baseline HbA1c and BMI z-scores are critical .
Advanced Research Questions
Q. Why does this compound exhibit limited efficacy in obese patients with type 2 diabetes despite high leptin levels?
Leptin signaling pathways (e.g., STAT3, ERK1/2) saturate at ~50 ng/mL, rendering exogenous leptin ineffective in hyperleptinemic states. Endoplasmic reticulum (ER) stress in adipocytes further disrupts leptin receptor trafficking, as shown in ex vivo human adipose tissue models. Combinatorial therapies targeting ER stress (e.g., chemical chaperones) may overcome tolerance .
Q. How do this compound-induced changes in brain activation patterns correlate with metabolic outcomes?
Functional MRI studies in congenital leptin deficiency reveal sustained normalization of hypothalamic and reward-related regions (e.g., orbitofrontal cortex, amygdala) after 24 months of therapy. These changes precede weight loss, suggesting central nervous system (CNS) effects drive metabolic improvements. Researchers should integrate neuroimaging with hormonal profiling to map mechanistic pathways .
Q. What explains the discrepancy between this compound’s effects on energy expenditure (EE) in humans versus rodents?
In lipodystrophy patients, this compound reduces EE by 5–6% despite elevating thyroid hormones, contrasting rodent data. This may reflect adaptive reductions in energy-demanding processes (e.g., ectopic lipid turnover) overriding adrenergic signaling. Dual-energy X-ray absorptiometry (DEXA) and indirect calorimetry are critical for dissecting tissue-specific contributions .
Q. How does this compound restore CD4+ T-cell counts in hypoleptinemic states?
this compound activates mTOR and STAT3 in peripheral blood mononuclear cells (PBMCs), enhancing T-cell proliferation and survival. Transcriptomic analyses show upregulation of BCL2 (anti-apoptotic) and downregulation of BAX (pro-apoptotic) genes. Trials in HIV/tuberculosis cohorts should prioritize flow cytometry and single-cell RNA sequencing to validate immune reconstitution .
Q. What predictors distinguish responders from non-responders in partial lipodystrophy (PLD)?
PLD patients with baseline triglycerides ≥500 mg/dL, HbA1c ≥8%, or leptin <4 ng/mL show significant metabolic improvements. In contrast, generalized lipodystrophy (GLD) responders are independent of these thresholds. Machine learning models incorporating adipose distribution (MRI) and leptin receptor polymorphisms may refine predictive algorithms .
Q. Why does this compound fail to alter bone mineral content (BMC) in congenital generalized lipodystrophy (CGL)?
Unlike leptin-deficient rodents, CGL patients exhibit elevated BMC due to high lean mass and stature. This compound reduces lean mass but does not affect BMC, suggesting skeletal effects are mediated indirectly via mechanical loading rather than direct hormonal signaling. DEXA and biomechanical stress modeling are recommended for long-term bone studies .
Contradictions and Methodological Gaps
- Energy Expenditure: Human trials contradict rodent data, highlighting species-specific leptin biology .
- Bone Health: this compound improves bone turnover markers but not density in HA, necessitating longer-term DEXA studies .
- Immunogenicity: Neutralizing antibodies develop in 88% of patients, yet clinical impact remains unclear. Standardized assays for free leptin and receptor-blocking activity are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
